1-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Overview
Description
1-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is a chemical compound that can be used for pharmaceutical testing . It is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular weight of this compound is 294.33 . The molecular formula is C13H14N2O4S .Scientific Research Applications
Antimicrobial and Antiviral Applications
Benzothiazole derivatives, including 1-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid, have been identified as substantial classes of compounds in pharmaceutical chemistry. These derivatives have displayed various therapeutic capabilities, such as antitumor, anticancer, antioxidant, antidiabetic, antiviral, antimicrobial, antimalarial, anthelmintic, among others. The emergence of multi-drug resistant pathogens and pandemic-causing viruses like SARS-CoV-2 has intensified the focus on these compounds. They are considered potential candidates in the discovery of new antimicrobial or antiviral agents, with derivatives like Schiff bases, azo dyes, and metal complexes being of particular interest. However, thorough pharmaceutical studies are deemed necessary to ensure the safety and efficacy of these synthesized molecules as future drugs (Elamin, Salman Abd Elaziz, & Abdallah, 2020).
Antioxidant Capacity
The antioxidant capacity of benzothiazole derivatives, and related compounds, has been extensively studied. Antioxidants can undergo specific reactions like forming coupling adducts with radical species, contributing significantly to the total antioxidant capacity. This specificity and the potential for further oxidative degradation of these adducts into marker compounds make benzothiazole derivatives interesting for antioxidant capacity assessment. Nonetheless, the specific reactions, like coupling, might influence comparisons between different antioxidants. Hence, while recommended for certain applications, the use of these assays involving benzothiazole derivatives is suggested with reservations (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Antifungal and Immunomodulating Activities
1,4-Benzothiazine azole derivatives, related to benzothiazole moieties, have demonstrated notable antifungal and immunomodulating activities. Their efficacy, especially against Candida species, is linked to specific chemical characteristics like the presence of ether substitution at the side chain. Interestingly, the in vivo activity of these compounds may not solely be due to direct antifungal effects but also through the enhancement of the protective immune response. This dual action, combining direct antifungal activity with immunomodulation, potentially increases their in vivo efficacy, making them a promising area for further pharmaceutical development (Schiaffella & Vecchiarelli, 2001).
Properties
IUPAC Name |
1-(4,7-dimethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-18-8-3-4-9(19-2)11-10(8)14-13(20-11)15-5-7(6-15)12(16)17/h3-4,7H,5-6H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCVATZDUCNYEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N3CC(C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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